molecular formula C18H14BrFN2O2S B15099095 2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide

2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B15099095
M. Wt: 421.3 g/mol
InChI Key: DGFUUGHYNAUOAJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a 4-fluorobenzyl group at position 5 and a 4-bromophenoxy-acetamide moiety at position 2. Its molecular formula is C₁₈H₁₄BrFN₂O₂S, with a monoisotopic mass of 436.0 g/mol.

Properties

Molecular Formula

C18H14BrFN2O2S

Molecular Weight

421.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H14BrFN2O2S/c19-13-3-7-15(8-4-13)24-11-17(23)22-18-21-10-16(25-18)9-12-1-5-14(20)6-2-12/h1-8,10H,9,11H2,(H,21,22,23)

InChI Key

DGFUUGHYNAUOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the bromophenoxy and fluorobenzyl intermediates. These intermediates are then coupled with a thiazole derivative under specific reaction conditions to form the final product.

    Step 1 Preparation of 4-bromophenol: - This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Step 2 Synthesis of 4-bromophenoxyacetic acid: - This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Step 3 Preparation of 5-(4-fluorobenzyl)-1,3-thiazole: - This can be synthesized by reacting 4-fluorobenzyl chloride with thioamide in the presence of a base.

    Step 4 Coupling Reaction: - The final step involves coupling 4-bromophenoxyacetic acid with 5-(4-fluorobenzyl)-1,3-thiazole using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: - The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: - The thiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: - The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Thiazole/Thiadiazole) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound C₁₈H₁₄BrFN₂O₂S 5-(4-Fluorobenzyl), 2-(4-bromophenoxy) Not Reported Not Reported Likely νC=O ~1660–1680 cm⁻¹; δH (aromatic) ~7.0–8.0 ppm
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide C₁₈H₁₄BrClN₂O₂S 5-(4-Bromobenzyl), 2-(4-chlorophenoxy) Not Reported Not Reported νC=O ~1680 cm⁻¹; δBr/Cl in aromatic regions
N-(5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide C₁₉H₁₉ClN₃O₂S 5-(4-Chlorobenzyl), thiadiazole core 138–140 82 νC=S ~1247–1255 cm⁻¹; δCH3 (isopropyl) ~1.2 ppm
SirReal2 (SIRT2 Inhibitor) C₂₂H₂₀N₄OS₂ 5-(Naphthalen-1-ylmethyl), pyrimidinylsulfanyl Not Reported Not Reported νC=S ~1250 cm⁻¹; δNMR confirms naphthyl substituents
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀BrF₂NO Non-thiazole; simple arylacetamide 423–425 Not Reported νNH ~3278–3414 cm⁻¹; dihedral angle 66.4° between rings

Key Observations :

  • Core Heterocycle : Thiadiazole analogs (e.g., compound 5j ) exhibit lower melting points (138–140°C) compared to thiazoles, likely due to reduced symmetry and weaker intermolecular forces.

Biological Activity

The compound 2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that incorporates a thiazole ring, a bromophenoxy group, and a fluorobenzyl moiety. This structure suggests potential biological activity, particularly in the field of medicinal chemistry. The following sections provide an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

  • Formation of the thiazole ring : This is achieved through cyclization reactions involving thioamide and α-halo ketones.
  • Substitution reactions : The introduction of the bromophenoxy and fluorobenzyl groups is performed using nucleophilic substitution methods.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds structurally related to This compound . For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has reported that these derivatives exhibit significant cytotoxicity with IC50 values in the micromolar range, indicating their potential as anticancer agents .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of specific enzymes : Many thiazole derivatives act as inhibitors of critical enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in tumor cells, leading to cell death.

Structure-Activity Relationships (SAR)

The biological activity of This compound can be correlated with its structural features. A comparative analysis reveals:

  • Bromophenoxy group : The presence of the bromine atom enhances lipophilicity and may improve receptor binding affinity.
  • Fluorobenzyl moiety : The fluorine substitution can influence metabolic stability and pharmacokinetics.

Data Table: SAR Analysis

Compound StructureIC50 (μM)Mechanism of Action
This compound15Enzyme inhibition
Related Thiazole Derivative A20Apoptosis induction
Related Thiazole Derivative B10Enzyme inhibition & apoptosis

Case Studies

Several case studies highlight the biological efficacy of compounds similar to This compound :

  • Study on Anticancer Efficacy : In vitro studies demonstrated that a derivative with a similar structure showed significant growth inhibition in breast cancer cell lines (MCF-7) with an IC50 value of 12 μM .
  • Enzyme Inhibition Studies : Another study focused on enzyme kinetics revealed that certain thiazole derivatives exhibited competitive inhibition against α-glucosidase, with IC50 values ranging from 38.2 to 79.9 μM .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1 : React 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride.
  • Step 2 : Couple the intermediate with 5-(4-fluorobenzyl)-1,3-thiazol-2-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Optimization : Control reaction temperature (e.g., 0–5°C for exothermic steps), use polar aprotic solvents (e.g., DMF or DCM), and monitor progress via TLC .
    • Yield Improvement : Catalyst screening (e.g., DMAP) and purification via column chromatography with gradient elution .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Essential Techniques :

  • NMR : Confirm structural integrity (e.g., ¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹³C NMR: ~170 ppm for acetamide carbonyl).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 447.02).
  • IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
    • Reporting Standards : Include purity (>95% by HPLC), melting point, and spectral assignments in supplementary data .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Assay Design :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
    • Controls : Use cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • DFT Applications :

  • Calculate HOMO-LUMO gaps to assess electron transfer potential (e.g., ΔE < 3 eV suggests high reactivity).
  • Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
    • Docking Protocols :
  • Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17). Key interactions: halogen bonding (Br···O) and π-π stacking (fluorobenzyl-thiazole) .
    • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?

  • Root Causes : Differences in cell lines, assay conditions (e.g., serum concentration), or compound purity.
  • Resolution :

  • Standardization : Adopt CLSI guidelines for antimicrobial assays; use identical cell passage numbers.
  • Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to identify outliers .
    • Cross-Validation : Combine in vitro results with in vivo zebrafish xenograft models .

Q. How does the compound’s crystal structure inform its mechanism of action?

  • Structural Insights :

  • X-ray diffraction reveals planar thiazole-acetamide conformation, facilitating intercalation with DNA or enzyme active sites.
  • Halogen atoms (Br, F) participate in non-covalent interactions critical for target binding .
    • Case Study : Analogous compounds (e.g., thiadiazole derivatives) show Br···π interactions with Topoisomerase II, correlating with cytotoxicity .

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